(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine
Description
The compound combines two structural motifs:
- (E)-But-2-enedioic acid (fumaric acid): A dicarboxylic acid with a trans-configuration, widely used as a counterion in pharmaceutical salts to enhance solubility and stability .
- 4-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine: A heterocyclic base featuring a benzothiepin core linked to a 1-methylpiperidine moiety via an ether bond. This structure is analogous to psychotropic agents like Quetiapine, which target central nervous system (CNS) receptors .
The salt form likely improves bioavailability, as seen in other fumarate-based pharmaceuticals (e.g., Quetiapine fumarate) .
Properties
CAS No. |
108940-91-6 |
|---|---|
Molecular Formula |
C24H27NO5S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine |
InChI |
InChI=1S/C20H23NOS.C4H4O4/c1-21-12-10-16(11-13-21)22-20-17-7-3-2-6-15(17)14-23-19-9-5-4-8-18(19)20;5-3(6)1-2-4(7)8/h2-9,16,20H,10-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
BGXLRWSGMRKNJR-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CCC(CC1)OC2C3=CC=CC=C3CSC4=CC=CC=C24.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC(CC1)OC2C3=CC=CC=C3CSC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of (E)-but-2-enedioic acid (Fumaric Acid) Component
- The fumaric acid moiety is commonly prepared by isomerization of maleic acid (cis-butenedioic acid) to fumaric acid (trans-butenedioic acid). This isomerization can be catalyzed thermally or chemically under controlled conditions to yield the (E)-isomer with high purity.
- Commercial fumaric acid is often used as a starting material due to its availability and cost-effectiveness.
Synthesis of 4-(6,11-dihydrobenzo[c]benzothiepin-11-yloxy)-1-methylpiperidine Fragment
- The benzothiepin core is synthesized via cyclization reactions involving appropriate aromatic precursors containing sulfur and benzene rings to form the dibenzo[b,f]thiepin system.
- The 6,11-dihydrobenzo[c]benzothiepin structure is functionalized at the 11-position with a hydroxy group, which is then converted to a reactive intermediate (e.g., a halide or tosylate) to enable nucleophilic substitution.
- The 1-methylpiperidine moiety is introduced by nucleophilic substitution or etherification, where the piperidine nitrogen or oxygen acts as a nucleophile attacking the activated benzothiepin intermediate, forming the ether linkage at the 11-position.
Coupling of the Two Components
- The fumaric acid moiety is coupled to the 4-(6,11-dihydrobenzo[c]benzothiepin-11-yloxy)-1-methylpiperidine fragment through an esterification or amide bond formation, depending on the functional groups present.
- Typical coupling agents such as carbodiimides (e.g., DCC, EDC) or acid chlorides of fumaric acid may be used to activate the acid group for reaction with the piperidine nitrogen or hydroxyl group.
- The reaction conditions are optimized to favor the (E)-configuration retention and to minimize side reactions.
Purification and Characterization
- The crude product is purified by chromatographic techniques such as column chromatography or preparative HPLC.
- Characterization is performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.
Summary Table of Preparation Steps
Research Findings and Notes
- The fumaric acid derivative in this compound is known to interact with biological targets such as sigma receptors, which are implicated in neurological and chemotherapeutic contexts.
- The presence of both acidic (carboxylic acid) and basic (piperidine nitrogen) groups allows for versatile chemical reactivity and potential for salt formation, which can influence solubility and bioavailability.
- Analytical techniques such as NMR and MS are critical for confirming the stereochemistry and purity of the final compound, ensuring the (E)-configuration of the but-2-enedioic acid moiety is maintained.
- The synthetic route requires careful control of reaction conditions to avoid isomerization or degradation of sensitive functional groups.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;4-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research has shown that compounds similar to (E)-but-2-enedioic acid derivatives exhibit significant antidepressant properties. For instance, studies have demonstrated that piperidine derivatives can act on monoamine transporters, which are crucial in regulating neurotransmitter levels in the brain. One study found that certain piperidine-based compounds displayed high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), indicating potential use in treating depression and anxiety disorders .
2. Antimicrobial Properties
Another area of application is the antimicrobial activity of this compound. A series of synthesized compounds containing piperidine moieties were evaluated for their antibacterial efficacy against various strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity, suggesting potential therapeutic uses in treating bacterial infections .
3. Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Specifically, it has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. In vitro studies indicated that certain derivatives exhibited strong inhibitory activity against AChE, making them potential candidates for further development as cognitive enhancers .
Case Study 1: Synthesis and Evaluation of Piperidine Derivatives
A study focused on synthesizing a series of asymmetric piperidine derivatives, including those related to (E)-but-2-enedioic acid. The synthesized compounds were evaluated for their binding affinity to neurotransmitter transporters. Results indicated that some derivatives had enhanced binding properties compared to existing drugs, highlighting their potential as novel antidepressants .
Case Study 2: Antibacterial Screening
In another study, a variety of synthesized compounds bearing the piperidine nucleus were screened for antibacterial activity. The compounds demonstrated varying degrees of effectiveness against different bacterial strains, with some showing IC50 values indicative of strong antibacterial action. This research underlines the potential of these compounds in developing new antibiotics .
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;4-(6,11-dihydrobenzocbenzothiepin-11-yloxy)-1-methylpiperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Core Heterocycles : The target compound’s benzothiepin core distinguishes it from benzazepine (in ) or dibenzothiazepine (in ) derivatives. These cores influence receptor binding and pharmacokinetics.
- Counterion Ratios : Fumarate is used in varying stoichiometric ratios (e.g., 1:1 in Quetiapine vs. 2:1 in ), affecting solubility and dissociation rates.
- Substituents : The 1-methylpiperidine group in the target compound may enhance lipophilicity compared to piperazinyl or piperidinylidene groups in analogues .
Biological Activity
The compound (E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c]benzothiepin-11-yloxy)-1-methylpiperidine , also known as AJ 3941, has garnered attention in pharmacological research due to its potential therapeutic effects. This article explores its biological activity, mechanisms of action, and relevant case studies.
Molecular Information:
| Property | Value |
|---|---|
| Molecular Formula | C35H35FN2O9 |
| Molecular Weight | 646.7 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid; 1-(3-fluoro-6,11-dihydrobenzo[c]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
| CAS Number | 143110-70-7 |
| Purity | >98% |
| Solubility | Soluble in DMSO |
AJ 3941 exhibits its biological activity primarily through selective calcium channel antagonism. This mechanism is crucial in cerebrovascular tissues where it helps to prevent lipid peroxidation and protects against ischemic damage. The compound's ability to modulate calcium channels suggests a protective role in various neurodegenerative conditions, particularly those involving cerebrovascular disorders .
Protective Effects in Ischemic Conditions
Research indicates that AJ 3941 demonstrates significant protective effects against ischemic brain damage in rat models. In these studies, the compound was shown to reduce the extent of neuronal death and improve functional recovery following induced ischemia. This suggests a promising avenue for its application in treating stroke and other cerebrovascular diseases .
Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal examined the neuroprotective effects of AJ 3941 on focal cerebral ischemia in rats. The results indicated that treatment with AJ 3941 significantly reduced infarct size compared to control groups. The study concluded that the compound could be a potential therapeutic agent for ischemic stroke due to its ability to inhibit calcium influx and subsequent neuronal apoptosis .
Study 2: Calcium Channel Blocking Activity
Another research effort focused on the calcium channel blocking activity of AJ 3941. The compound was tested against various calcium channel blockers, revealing that it had a unique profile that selectively targeted cerebrovascular tissues without affecting peripheral vascular systems significantly. This selectivity may contribute to fewer side effects compared to traditional calcium channel blockers used in clinical settings .
Comparative Analysis with Similar Compounds
To better understand the unique properties of AJ 3941, a comparison with other known compounds was conducted:
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| AJ 3941 | Selective calcium channel blocker | Neuroprotection in stroke |
| Nimodipine | Calcium channel blocker | Migraine treatment |
| Verapamil | Non-selective calcium channel blocker | Hypertension and angina |
AJ 3941's selective action on cerebrovascular tissues sets it apart from other calcium channel blockers, which often have broader systemic effects.
Q & A
Q. What are the critical considerations for synthesizing and characterizing (E)-but-2-enedioic acid in this compound?
Methodological Answer: The synthesis of (E)-but-2-enedioic acid (fumaric acid) involves catalytic isomerization of (Z)-but-2-enedioic acid (maleic acid) under acidic conditions. Key steps include monitoring reaction progress via FT-IR spectroscopy to confirm the disappearance of the C=O stretching band specific to the (Z)-isomer (~1700 cm⁻¹) and verifying the (E)-configuration using X-ray crystallography . For the piperidine derivative, nucleophilic substitution at the 11-hydroxy position of the benzothiepin moiety with 1-methylpiperidine under anhydrous conditions is recommended, with purity assessed via HPLC (e.g., using ammonium acetate buffer at pH 6.5) .
Q. How does the (E)-configuration of but-2-enedioic acid influence the compound’s reactivity and stability?
Methodological Answer: The (E)-configuration confers higher thermal stability compared to the (Z)-isomer due to reduced steric hindrance between carboxyl groups. Reactivity differences are evident in hydration reactions: (E)-but-2-enedioic acid forms malic acid (HOOC-CH₂-CH(OH)-COOH) under aqueous acidic conditions, while the (Z)-isomer undergoes faster but less selective reactions . For stability studies, accelerated degradation testing (e.g., 40°C/75% RH for 6 months) combined with LC-MS can identify decomposition pathways .
Advanced Research Questions
Q. What advanced spectroscopic techniques are recommended for resolving structural ambiguities in the benzothiepin-piperidine moiety?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Resolves bond angles and dihedral angles in the benzothiepin-piperidine system, particularly the orientation of the 11-yloxy group .
- 2D NMR (COSY, HSQC): Assigns proton-proton coupling in the dihydrobenzo[c][1]benzothiepin ring and confirms piperidine substitution patterns .
- DFT calculations: Validate experimental data (e.g., bond lengths, Mulliken charges) and predict electronic transitions for UV-Vis spectral matching .
Q. How can researchers address contradictions in reported solubility or stability data for this compound?
Methodological Answer: Contradictions often arise from polymorphic forms or solvent impurities. Standardize protocols by:
- Conducting dynamic vapor sorption (DVS) to assess hygroscopicity and hydrate formation .
- Using differential scanning calorimetry (DSC) to identify melting point variations between polymorphs .
- Performing solubility parameter calculations (Hansen parameters) to select optimal solvents for recrystallization .
Q. What experimental strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Molecular docking simulations: Prioritize targets by modeling the benzothiepin-piperidine moiety’s fit into hydrophobic pockets (e.g., GPCRs or kinase domains) .
- Surface plasmon resonance (SPR): Quantify binding affinity (KD) using immobilized target proteins .
- In vitro enzyme inhibition assays: Use fluorogenic substrates (e.g., for proteases) with IC₅₀ determination under physiological pH .
Methodological Design & Safety
Q. How should researchers design stability-indicating methods for this compound under varying pH conditions?
Methodological Answer:
- Forced degradation studies: Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 60°C for 24 hours.
- Analyze degradation products via UPLC-PDA-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) .
- Validate method specificity using peak purity analysis (λ = 200–400 nm) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE): Wear nitrile gloves (tested to ASTM D6319), EN 166-certified safety goggles, and lab coats .
- Ventilation: Use fume hoods for weighing and synthesis to minimize inhalation of fine particles .
- Spill management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .
Data Analysis & Interpretation
Q. How can researchers reconcile discrepancies between computational predictions and experimental results (e.g., logP, solubility)?
Methodological Answer:
- Compare computational logP (e.g., using ChemAxon or ACD/Labs) with shake-flask method measurements (octanol-water partition) .
- For solubility, cross-validate Hildebrand solubility parameters with experimental data from gravimetric analysis .
- Use multivariate regression to identify outliers (e.g., impurities affecting measurements) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
